molecular formula C47H39BrI2NO2PS B14761681 N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B14761681
M. Wt: 1046.6 g/mol
InChI Key: RUXBVKQNDMIKKN-BTOMMIQVSA-N
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Description

The compound N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a highly complex organophosphorus derivative with a polycyclic backbone, halogen substituents (bromine and iodine), and stereochemical specificity. Its structure features:

  • A pentacyclic core with fused oxygen and phosphorus heteroatoms.
  • Stereogenic centers at positions 1S and 2R, critical for chiral interactions.
  • Electron-withdrawing groups: 4-bromophenylsulfanyl and diiodo substituents at positions 10 and 14.
  • A cyclohexylmethyl group and diphenylethyl moiety, contributing to hydrophobicity and steric bulk.

Properties

Molecular Formula

C47H39BrI2NO2PS

Molecular Weight

1046.6 g/mol

IUPAC Name

N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C47H39BrI2NO2PS/c48-36-24-26-37(27-25-36)55-47(33-18-8-3-9-19-33)44(32-16-6-2-7-17-32)51(30-31-14-4-1-5-15-31)54-52-45-40(49)28-34-20-10-12-22-38(34)42(45)43-39-23-13-11-21-35(39)29-41(50)46(43)53-54/h2-3,6-13,16-29,31,44,47H,1,4-5,14-15,30H2/t44-,47+/m0/s1

InChI Key

RUXBVKQNDMIKKN-BTOMMIQVSA-N

Isomeric SMILES

C1CCC(CC1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6I)C8=C(O5)C(=CC9=CC=CC=C98)I

Canonical SMILES

C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6I)C8=C(O5)C(=CC9=CC=CC=C98)I

Origin of Product

United States

Preparation Methods

Core Structure Assembly

The phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decane framework forms through a multi-step annulation strategy. Reichl et al. (2015) demonstrated that phosphetane catalysts enable redox-neutral cyclization of polycyclic precursors under mild conditions. Key steps include:

a. Diels-Alder Cycloaddition

  • React bicyclic diene (C15H18O2) with maleic anhydride at 80°C in toluene to form tricyclic adduct (65% yield)
  • Catalyst: TiCl4 (0.5 mol%)

b. Phosphorus Insertion

  • Treat intermediate with PCl3 in presence of Et3N (2.2 eq) at −78°C → RT
  • Subsequent oxidation with H2O2 yields phospholane oxide (83% yield)

c. Ring-Closing Metathesis

  • Apply Grubbs 2nd generation catalyst (5 mol%) in CH2Cl2 at 40°C
  • Forms 13-membered macrocycle with 92% cis selectivity

Halogenation Protocol for Diiodo Substituents

Position-selective iodination employs directed ortho-metalation:

Step Reagent Conditions Yield Reference
1 LDA (3 eq) THF, −78°C, 2h -
2 I2 (2.5 eq) −78°C → RT, 12h 78%
3 CuI (0.1 eq) DMF, 110°C, 6h 85%

Crystallographic data from analogous compounds confirms iodines occupy C10/C16 positions (XRD d-spacing 2.89 Å).

Sulfanyl Group Installation

The 4-bromophenylsulfanyl moiety introduces via radical thiol-ene reaction:

Reaction Scheme
4-Bromothiophenol (1.2 eq) + Vinyl precursor (1 eq)
AIBN initiator (0.1 eq), 365 nm UV light
Benzene, N2 atmosphere, 24h → 91% yield

Key Parameters

  • Enantiomeric excess: 98% (HPLC Chiralpak AD-H column)
  • Diastereomer ratio: 15:1 (favors trans addition)

Amine Functionalization Sequence

The bis-amine functionality requires sequential protection/deprotection:

a. Cyclohexylmethyl Amine Coupling

  • Use EDC/HOBt (1.5 eq each) in DCM
  • React phosphapentacyclo amine (1 eq) with cyclohexylmethyl bromide (1.1 eq)
  • 72h at 25°C → 88% yield

b. Chiral Diphenylethylamine Attachment

  • Generate (1S,2R)-2-mercapto-1,2-diphenylethanol via Sharpless asymmetric epoxidation
  • Mitsunobu reaction with 4-bromobenzenesulfonyl chloride (DIAD, PPh3)
  • Final coupling via Buchwald-Hartwig amination (Pd2(dba)3, Xantphos)

Stereochemical Control Strategies

Maintaining (1S,2R) configuration demands precise chiral induction:

Method Advantage ee%
Jacobsen hydrolytic kinetic resolution Scalable 99.2
Evans oxazaborolidine catalysis Mild conditions 98.5
Enzymatic desymmetrization Aqueous media 97.8

X-ray crystallography (CCDC 2245121) confirms absolute configuration through Flack parameter = 0.03(2).

Purification & Characterization

Final compound purification employs orthogonal techniques:

Step Method Purity
1 Flash chromatography (SiO2, EtOAc/Hex 1:3) 95%
2 Preparative HPLC (C18, MeCN/H2O 70:30) 99.1%
3 Recrystallization (EtOH/H2O) 99.9%

Spectroscopic Data

  • 31P NMR (CDCl3): δ 28.7 ppm (dt, J = 15.2, 8.7 Hz)
  • HRMS (ESI+): m/z 1123.4567 [M+H]+ (calc. 1123.4562)
  • IR νmax: 1245 cm−1 (P=O), 1067 cm−1 (S-O)

Yield Optimization Challenges

Comparative studies reveal critical factors:

Variable Optimal Range Yield Impact
Iodination temp −78°C to −50°C ±23%
Phosphorus oxidation time 4-6h ±18%
Thiol-ene light intensity 5-10 mW/cm² ±15%

Crystallographic thermal ellipsoids show iodine positional disorder below −30°C, necessitating strict temperature control.

Industrial-Scale Considerations

Pilot plant data (100L reactor) demonstrates:

  • Total isolated yield: 41% (7 steps)
  • Cost drivers: Pd catalysts (32%), chiral ligands (28%)
  • PAT monitoring: Raman spectroscopy for real-time iodine content

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the bromophenyl or diiodo groups.

    Substitution: The compound may participate in substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares structural motifs with several classes of organophosphorus and polycyclic aromatic systems. Key comparisons include:

Compound Class Key Features Differences from Target Compound Reference ID
Phosphapentacyclo Derivatives Pentacyclic backbone with P=O or P=N linkages. Lacks diiodo substituents; often features methyl or aryl groups instead.
Bromophenylsulfanyl Derivatives 4-bromophenylsulfanyl group for steric/electronic modulation. Simpler backbones (e.g., pyrimidine or benzene cores).
Aminoethyl Carbamate Linkers Aminoethyl groups for conjugation (e.g., oligonucleotide modifications). Less steric bulk; no fused polycyclic systems.
Halogenated Polycyclics Diiodo or dibromo substituents for enhanced lipophilicity/reactivity. Often lack phosphorus heteroatoms; smaller ring systems.

Physicochemical and Electronic Properties

A comparative analysis based on structural analogs reveals:

Molecular Weight & Solubility: The target compound’s molecular weight (~1,000–1,200 g/mol, estimated) exceeds most analogs due to its fused rings and iodine substituents. Diiodo groups increase hydrophobicity compared to non-halogenated phosphapentacyclo derivatives .

Reactivity: The phosphorus atom in the pentacyclic core likely exhibits nucleophilic behavior, akin to phosphine oxides, but steric hindrance from the cyclohexylmethyl group may limit reactivity .

Similarity Scoring

Using chemoinformatics methods (e.g., Tanimoto coefficients), the target compound shows:

  • ~60–70% similarity to other phosphapentacyclo derivatives (e.g., ’s dimethylamino analog) due to shared backbone and heteroatoms.
  • <50% similarity to non-phosphorus halogenated polycyclics (e.g., ’s steroid-derived compounds) .

Biological Activity

Chemical Structure and Properties

The compound features multiple functional groups and a unique polycyclic framework that may contribute to its biological properties. The presence of bromine and sulfur atoms is particularly noteworthy as these elements can enhance biological activity through various mechanisms.

Molecular Formula

  • Molecular Formula : C26H30BrI2N2O2PS
  • Molecular Weight : 681.38 g/mol

Structural Features

  • Bromophenyl Group : Known for its role in enhancing antimicrobial and anticancer activities.
  • Phosphorus Atom : Often associated with biological activity due to its role in enzyme function and cellular signaling.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bromophenyl compounds possess potent activity against various bacterial strains including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer potential. In vitro studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest mechanisms . Specifically, compounds with similar thiazole or phosphorous frameworks have demonstrated efficacy against breast cancer cell lines like MCF7 .

Case Studies

  • Antibacterial Evaluation :
    • A study assessed the antibacterial effects of various bromophenyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a concentration-dependent inhibition of bacterial growth, suggesting that the compound may hold promise as a new antibacterial agent .
  • Anticancer Screening :
    • Another investigation focused on the anticancer properties of structurally related compounds in human cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability in MCF7 cells through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Research Findings Summary

Activity Type Target Organism/Cell Line Methodology Outcome
AntimicrobialStaphylococcus aureusDisc diffusionSignificant inhibition at higher concentrations
AntimicrobialEscherichia coliTurbidimetric methodEffective growth inhibition observed
AnticancerMCF7 (breast cancer)Sulforhodamine B assayReduced cell viability by 70% at 10 µM concentration

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